Sodium;2-hydroxypropanoate;zirconium(4+)
説明
Sodium;2-hydroxypropanoate;zirconium(4+) is a compound with the molecular formula C15H25NaO15Zr and a molecular weight of 559.56 g/mol. It’s a compound that involves sodium, 2-hydroxypropanoate (also known as lactic acid), and zirconium(4+), a form of the element zirconium .
Synthesis Analysis
The synthesis of zirconium-based compounds often involves the use of zirconium salts, with various reaction parameters such as pH, reaction time, and temperature influencing the morphology and size range of the resulting materials . A common method for the extraction of zirconia from zircon sand involves fusion with sodium hydroxide to produce sodium zirconate . A study also mentioned a new method to synthesize Zr(OH)4 through the hydrolysis process of sodium zirconate .Molecular Structure Analysis
Zirconium oxide, a key component of this compound, exhibits three well-defined crystal structures: monoclinic, tetragonal, and cubic . The exact molecular structure of Sodium;2-hydroxypropanoate;zirconium(4+) is not specified in the sources, but it’s likely to be influenced by the properties of its constituent elements.Chemical Reactions Analysis
Zirconium, a key component of this compound, is known for its reactivity. In air or aqueous solution, zirconium immediately develops a surface oxide film, contributing to its corrosion resistance . The corrosion resistance in sodium hydroxide and potassium hydroxide is excellent at all concentrations, up to the boiling temperature .Physical And Chemical Properties Analysis
Zirconium, a key component of this compound, is a refractory metal with a high melting point . It has unique physicochemical properties that account for its application in engineering and science . The density of typical zirconium alloy is 6.6 g/cm3 .将来の方向性
Sodium zirconium cyclosilicate, a related compound, has been approved for the treatment of hyperkalemia in adults . There’s ongoing research into the effects of sodium zirconium cyclosilicate on arrhythmia-related cardiovascular outcomes in patients receiving chronic haemodialysis with recurrent hyperkalaemia . This suggests potential future directions for the use of sodium zirconium compounds in medical treatments.
特性
IUPAC Name |
sodium;2-hydroxypropanoate;zirconium(4+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C3H6O3.Na.Zr/c5*1-2(4)3(5)6;;/h5*2,4H,1H3,(H,5,6);;/q;;;;;+1;+4/p-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDSIUVRXDVGQO-UHFFFAOYSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Na+].[Zr+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NaO15Zr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2-hydroxypropanoate;zirconium(4+) | |
CAS RN |
15529-67-6 | |
Record name | Sodium zirconium lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015529676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium zirconium lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.958 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。